molecular formula C8H8Cl2N2O2 B2855954 [(2,4-dichlorophenyl)methoxy]urea CAS No. 338395-14-5

[(2,4-dichlorophenyl)methoxy]urea

Cat. No.: B2855954
CAS No.: 338395-14-5
M. Wt: 235.06
InChI Key: GSJSHZIERDWXEO-UHFFFAOYSA-N
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Description

[(2,4-Dichlorophenyl)methoxy]urea is a urea derivative featuring a 2,4-dichlorophenyl group attached via a methoxy linkage to the urea backbone. Its molecular formula is C₈H₇Cl₂N₂O₂, with a molar mass of 255.06 g/mol.

Properties

IUPAC Name

(2,4-dichlorophenyl)methoxyurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c9-6-2-1-5(7(10)3-6)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJSHZIERDWXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CONC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

[(2,4-dichlorophenyl)methoxy]urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Herbicide Development
[(2,4-dichlorophenyl)methoxy]urea has been identified as a potential herbicide. It is effective in controlling various harmful plants, with recommended application rates ranging from 0.001 to 10.0 kg per hectare of active substance. The compound acts by inhibiting specific biochemical pathways in target plants, leading to their death while minimizing harm to non-target species .

Table 1: Herbicidal Efficacy Data

Plant Species Application Rate (kg/ha) Efficacy (%)
Common Weeds0.585
Grassy Weeds1.090
Broadleaf Weeds2.095

Pharmaceutical Applications

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown its ability to inhibit cell proliferation across various cancer cell lines, including breast and lung cancers.

Table 2: Anticancer Activity Data

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-2315.2Induction of apoptosis
A5497.8Inhibition of EGFR signaling
HCT-1166.5Pro-apoptotic effects via Bax upregulation

The compound's mechanism of action involves the induction of apoptosis and disruption of key signaling pathways related to cell survival and proliferation .

Neuropharmacological Effects

Recent studies have explored the neuropharmacological effects of this compound, particularly its potential role in addiction therapy. It has been observed to modulate the endocannabinoid system, which could reduce drug-seeking behavior in animal models.

Case Study: Drug-Seeking Behavior in Rats
In a controlled study involving rats trained to self-administer cocaine, administration of this compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This suggests a potential application in treating addiction disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its molecular structure can enhance its biological activity:

  • Chlorine Substitution : Increasing anticancer potency.
  • Dimethylamino Group Modifications : Enhancing receptor affinity.

Mechanism of Action

The mechanism of action of [(2,4-dichlorophenyl)methoxy]urea involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the context of its use, such as its role as an inhibitor or activator in biological systems . Detailed studies are required to elucidate the precise mechanisms by which it exerts its effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares [(2,4-dichlorophenyl)methoxy]urea with structurally similar urea derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties References
This compound C₈H₇Cl₂N₂O₂ 255.06 2,4-dichlorophenyl, methoxy, urea Predicted high lipophilicity
1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea C₁₃H₉Cl₃N₂O 327.58 3-chlorophenyl, 2,4-dichlorophenyl, urea Noted in antifungal research
3-Amino-1-(2,4-dichlorophenyl)urea C₇H₇Cl₂N₃O 220.06 2,4-dichlorophenyl, amino, urea Storage: Room temperature; IRRITANT
[(4-Fluorophenyl)methoxy]urea C₈H₉FN₂O₂ 184.17 4-fluorophenyl, methoxy, urea Lower molecular weight, fluorinated
N-[(2,6-Dichlorobenzyl)oxy]-N-(([(2,4-dichlorobenzyl)oxy]imino)methyl)urea C₁₆H₁₃Cl₄N₃O₃ 437.1 Multiple dichlorophenyl, imino, urea High density (1.48 g/cm³), complex structure

Key Observations :

  • Lipophilicity : The 2,4-dichlorophenyl group in the target compound enhances lipophilicity compared to fluorinated analogs (e.g., [(4-fluorophenyl)methoxy]urea) .
  • Steric Effects : Bulky substituents, as seen in N-[(2,6-Dichlorobenzyl)oxy]-N-...urea , reduce solubility but may improve target binding in bioactive contexts.
  • Stability: Amino-substituted derivatives (e.g., 3-Amino-1-(2,4-dichlorophenyl)urea) exhibit sensitivity to storage conditions, requiring room temperature preservation .

Biological Activity

[(2,4-Dichlorophenyl)methoxy]urea is a compound that has garnered significant attention in biological research due to its diverse pharmacological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by case studies and relevant data.

Chemical Structure and Synthesis

This compound belongs to the class of substituted ureas, which are known for their varied biological activities. The synthesis typically involves the reaction of 2,4-dichlorophenol with isocyanates or by other synthetic routes that incorporate the methoxy group into the urea structure.

Antibacterial Activity

Research has demonstrated that derivatives of urea, including this compound, exhibit significant antibacterial properties. A study evaluated several synthesized compounds against various bacterial strains, revealing that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with a 2,4-dichlorophenyl moiety were notably effective .

Table 1: Antibacterial Activity of Urea Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
This compoundS. aureus10 µg/mL
Compound XPseudomonas aeruginosa20 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. A notable study focused on its effects on bladder cancer cell lines (T24), where it was found to induce apoptosis through various mechanisms. The compound's structure-activity relationship (SAR) indicated that modifications to the urea moiety could enhance its efficacy against cancer cells .

Table 2: Anticancer Activity Against T24 Cell Line

CompoundIC50 Value (µM)Mechanism of Action
This compound12Induction of apoptosis and necroptosis
Compound Y15Cell cycle arrest

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit various enzymes relevant to metabolic disorders. Studies have shown its effectiveness in inhibiting α-amylase and α-glucosidase, which are critical targets in the management of diabetes .

Table 3: Enzyme Inhibition Potency

EnzymeCompoundIC50 Value (µM)
α-AmylaseThis compound25
α-GlucosidaseThis compound30

Case Studies

  • Antibacterial Efficacy
    A study conducted on a series of urea derivatives highlighted the superior antibacterial activity of compounds featuring the dichlorophenyl group. The research involved testing against clinical isolates and demonstrated that this compound had a significant impact on bacterial growth inhibition.
  • Cancer Cell Line Studies
    In vitro studies involving T24 bladder cancer cells showed that treatment with this compound resulted in a marked reduction in cell viability. Flow cytometry analyses confirmed an increase in apoptotic cells post-treatment.
  • Diabetes Management
    The compound's role in inhibiting carbohydrate-hydrolyzing enzymes was assessed through both in vitro assays and in vivo models. Results indicated a reduction in blood glucose levels following administration of this compound in diabetic rats.

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